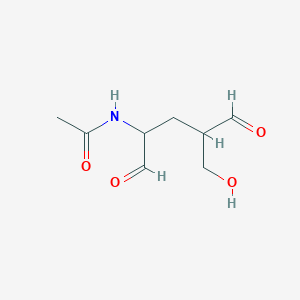

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.1931 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-5-hydroxy-1-oxopentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Addition at the Formyl Group

The aldehyde group undergoes nucleophilic addition reactions, a key pathway for modifying its reactivity:

For example, in aldol reactions, the formyl group reacts with nucleophiles like ethyl diazoacetate under catalytic conditions to form β-hydroxy esters .

Functionalization of the Hydroxyl Group

The secondary hydroxyl group participates in esterification and oxidation:

Selective protection of the hydroxyl group (e.g., silylation) enables further reactions at other sites .

Intramolecular Cyclization

Proximity of the acetamide and carbonyl groups facilitates cyclization:

| Reaction Type | Catalysts/Conditions | Product | Source |

|---|---|---|---|

| γ-Lactam Formation | Acidic (e.g., HCl) or thermal | 5-membered lactam ring | |

| Knoevenagel Cyclization | ZrCl₄, Amberlyst-15, H₂O | Pyrrole derivatives |

For example, ZrCl₄ catalyzes cyclization with 1,3-dicarbonyl compounds to form tetrasubstituted pyrroles , analogous to reactions observed in structurally similar N-acyl aminoaldehydes .

Amide Hydrolysis and Condensation

The acetamide group undergoes hydrolysis or participates in condensation:

Hydrolysis under acidic conditions generates 5-hydroxy-4-formylpentanamide derivatives , while condensation with carbonyl compounds forms imines or aminal linkages .

Redox Reactions

The ketone and aldehyde groups participate in redox pathways:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Reduction (Aldehyde) | NaBH₄ or LiAlH₄ | Primary alcohol | |

| Oxidation (Ketone) | KMnO₄/H₂O | Carboxylic acid |

Selective reduction of the formyl group to a hydroxymethyl group is feasible under mild conditions.

Scientific Research Applications

The compound N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article delves into its applications, supported by data tables and case studies that highlight its significance in different fields.

Chemical Properties and Structure

This compound is characterized by the presence of an acetamide functional group along with a formyl and hydroxyl group. This structural composition allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Antioxidant Properties

Research has shown that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, indicating potential use in developing antioxidant therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, which play a role in chronic inflammatory conditions. For instance, modifications of the compound have shown promise in reducing inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Case studies involving various cancer cell lines have reported that this compound can inhibit cell proliferation and promote programmed cell death, making it a candidate for further research as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis |

Table 2: Case Studies on Anticancer Effects

Drug Development

Given its promising biological activities, this compound could serve as a lead compound for drug development. Further structural modifications may enhance its efficacy and selectivity against target diseases.

Clinical Trials

To validate its therapeutic potential, clinical trials are necessary. These trials should focus on evaluating safety, dosage, and efficacy in humans, particularly for conditions like cancer and chronic inflammation.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects will be crucial for optimizing its use in therapeutic applications. Research should aim to elucidate the specific signaling pathways involved.

Mechanism of Action

The mechanism of action of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide: Characterized by the presence of a formyl, hydroxy, and acetamide group.

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate enzyme activity and biochemical pathways makes it a valuable compound in scientific research and industrial applications .

Biological Activity

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies, detailing its effects, mechanisms, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a formyl group, a hydroxyl group, and an acetamide moiety, which may contribute to its biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The presence of a hydroxyl group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Neuroprotective Properties : Evidence suggests that this compound may protect neuronal cells from damage induced by neurotoxic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation. For instance, it was found to enhance the survival of neuronal cells exposed to toxic substances. The compound's ability to activate pathways associated with cell survival and apoptosis regulation was also noted.

In Vivo Studies

In vivo studies have further confirmed the neuroprotective effects of this compound. Animal models treated with this compound exhibited reduced behavioral deficits in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Parkinson's disease.

Case Studies

A notable case study involved the administration of this compound in mice subjected to chemically induced neurotoxicity. The results indicated significant improvements in motor function and cognitive performance compared to control groups. Histological analyses revealed reduced neuronal loss and improved synaptic integrity.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Increased cell viability; antioxidant activity |

| In Vivo | Mouse Models | Reduced neurotoxicity; improved motor functions |

| Case Study | Neurodegenerative Model | Enhanced cognitive function; preserved neurons |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide in laboratory settings?

Given its functional groups (formyl, hydroxy, oxo), the compound may pose risks such as skin/eye irritation or respiratory sensitization. Recommended precautions include:

- Use of nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Work under fume hoods to minimize inhalation risks (P95/P1 respirators if ventilation is inadequate) .

- Storage at 2–8°C in airtight containers to prevent degradation or moisture absorption .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of formyl (δ ~9–10 ppm), hydroxy (δ ~1–5 ppm), and acetamide (δ ~2.0–2.2 ppm for CH3) groups. Evidence from analogous acetamides highlights the utility of multi-nuclear NMR for backbone verification .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns indicative of labile groups (e.g., formyl or hydroxy) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve yield and purity?

- Stepwise Amidation : Start with 5-hydroxy-1-oxopentan-2-amine and acetylate using acetic anhydride in dichloromethane (DCM) with Na2CO3 as a base. Monitor reaction progress via TLC, and purify via silica gel chromatography (MeOH/CH2Cl2 gradient) .

- Formylation : Introduce the formyl group using triethyl orthoformate under reflux in acetic anhydride. Yield improvements (up to 70%) are achievable by iterative reagent addition and extended reaction times (e.g., 6–8 hours) .

- Purification Challenges : Recrystallization from ethyl acetate or acetone removes polar by-products, while HPLC (C18 column, acetonitrile/water) resolves stereoisomers or degradation products .

Q. What strategies mitigate instability or decomposition of this compound during storage?

- Lyophilization : Freeze-drying the compound in aliquots under inert gas (N2/Ar) minimizes hydrolytic degradation of the formyl and acetamide groups .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to identify degradation pathways (e.g., oxidation of the hydroxy group) .

Q. How can researchers resolve contradictions in reported bioactivity data for similar acetamide derivatives?

- Assay Standardization : Use validated in vitro models (e.g., enzyme inhibition assays with positive controls) to ensure reproducibility. For example, discrepancies in IC50 values may arise from variations in buffer pH or incubation times .

- Metabolite Profiling : LC-MS/MS can identify active metabolites or degradation products that may contribute to off-target effects, as seen in studies of N-(4-ethoxyphenyl)acetamide derivatives .

Q. What computational methods predict the reactivity of the formyl and hydroxy groups in this compound?

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the formyl group (Fukui indices) and hydrogen-bonding propensity of the hydroxy group .

- MD Simulations : Simulate solvation dynamics in aqueous/DMSO systems to predict aggregation behavior or solvent interactions affecting solubility .

Properties

CAS No. |

65898-92-2 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide |

InChI |

InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13) |

InChI Key |

XIFZJQYYQQWMIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC(CO)C=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.